

# IK-175 as a novel immunotherapy agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-175*

Cat. No.: *B15601157*

[Get Quote](#)

An In-depth Technical Guide on IK-175: A Novel Aryl Hydrocarbon Receptor (AHR) Antagonist for Immunotherapy

## Executive Summary

IK-175 was an investigational, orally bioavailable, selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR) developed by Ikena Oncology. It was designed as a novel immunotherapy agent to counteract the immunosuppressive tumor microenvironment. By targeting AHR, a transcription factor implicated in cancer immune evasion, IK-175 aimed to restore and enhance anti-tumor immune responses. The agent progressed to a Phase 1 clinical trial (NCT04200963) for patients with advanced solid tumors, with a focus on urothelial carcinoma, both as a monotherapy and in combination with the PD-1 inhibitor nivolumab. Despite showing a favorable safety profile and preliminary signs of clinical activity, the development of IK-175 was discontinued in January 2024. This guide provides a comprehensive overview of IK-175, including its mechanism of action, preclinical findings, clinical trial data, and the experimental protocols utilized in its evaluation, based on publicly available information.

## Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.<sup>[1][2][3][4]</sup> In the context of cancer, the AHR pathway can be hijacked by tumors to create an immunosuppressive microenvironment, thereby promoting tumor growth and resistance to immunotherapy.<sup>[5][6]</sup> One of the key endogenous ligands for AHR in the tumor microenvironment is kynurenone, a metabolite of the

amino acid tryptophan produced by the enzyme indoleamine 2,3-dioxygenase (IDO).<sup>[6]</sup> High levels of kynurenine activate AHR in various immune cells, leading to the suppression of anti-tumor immunity.

IK-175 was developed as a potent and selective antagonist of AHR, designed to block the binding of ligands like kynurenine and thereby inhibit AHR-mediated signaling.<sup>[2][3]</sup> The therapeutic hypothesis was that by inhibiting AHR, IK-175 could reverse immune suppression, increase the activity of cytotoxic T-cells, and enhance the efficacy of other immunotherapies such as checkpoint inhibitors.<sup>[2][6]</sup>

## Mechanism of Action

IK-175 functions by specifically targeting and binding to the AHR, preventing its activation by ligands present in the tumor microenvironment.<sup>[2]</sup> This blockade of AHR signaling is intended to produce several downstream effects that shift the balance from an immunosuppressive to an immunostimulatory state.

The proposed mechanism of action involves:

- Inhibition of Immunosuppressive Cell Function: AHR activation is known to promote the differentiation and function of regulatory T cells (Tregs) and tolerogenic dendritic cells (DCs). By blocking AHR, IK-175 is expected to reduce the number and suppressive activity of these cells.<sup>[2]</sup>
- Enhancement of Pro-inflammatory Responses: Inhibition of AHR signaling can lead to a decrease in the production of immunosuppressive cytokines and an increase in the release of pro-inflammatory cytokines, thereby promoting a more robust anti-tumor immune response.<sup>[2][4]</sup>
- Stimulation of Cytotoxic T-cell Activity: By alleviating the immunosuppressive environment, IK-175 is intended to enhance the activation and expansion of cytotoxic T-cells, which are critical for direct tumor cell killing.<sup>[2]</sup>

Figure 1: IK-175 Mechanism of Action in the Tumor Microenvironment

[Click to download full resolution via product page](#)

Figure 1: IK-175 Mechanism of Action

## Preclinical and Translational Studies

Preclinical evaluation of IK-175 demonstrated its potential as an anti-cancer agent. In mouse syngeneic tumor models, IK-175 showed anti-tumor activity both as a single agent and in combination with checkpoint inhibitors.[\[1\]](#) These studies also confirmed that IK-175 could dose-dependently block the activation of AHR by ligands and modulate the transcription of AHR target genes *in vivo*.[\[3\]](#)

Translational research played a significant role in guiding the clinical development of IK-175. An analysis of AHR protein expression across 15 different tumor types using immunohistochemistry (IHC) on tumor microarrays revealed that bladder cancer exhibited the highest levels of AHR expression and nuclear localization, which is indicative of active AHR signaling.[\[1\]](#) This finding provided a strong rationale for focusing the clinical investigation of IK-175 on urothelial carcinoma.

## Clinical Development: The IK-175-001 Trial

IK-175 was evaluated in a first-in-human, open-label, multicenter Phase 1a/b clinical trial (NCT04200963).[\[1\]](#)[\[5\]](#)[\[7\]](#)

## Experimental Protocol

The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of IK-175 as a monotherapy and in combination with nivolumab.

- Study Population: Patients with locally advanced or metastatic solid tumors who had exhausted prior standard-of-care therapies.[\[7\]](#) The dose-expansion phase specifically enrolled patients with unresectable locally recurrent or metastatic urothelial carcinoma.[\[7\]](#)
- Treatment Arms:
  - Monotherapy: Patients received IK-175 orally once daily.[\[8\]](#)
  - Combination Therapy: Patients received IK-175 orally once daily in combination with a single intravenous dose of nivolumab on day 1 of every 28-day treatment cycle.[\[8\]](#)
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and identify any dose-limiting toxicities (DLTs).[\[9\]](#)

- Secondary Endpoints: To evaluate the anti-tumor activity of IK-175 alone and in combination with nivolumab.[9]
- Exploratory Endpoints: Included assessments of pharmacokinetic profiles and changes in AHR target gene expression.[7]

Figure 2: IK-175-001 Phase 1a/b Trial Workflow



[Click to download full resolution via product page](#)

Figure 2: IK-175-001 Trial Workflow

## Clinical Data

Initial results from the Phase 1a/b study were presented at the 2022 Society for Immunotherapy of Cancer (SITC) Annual Meeting.[\[7\]](#)

Table 1: Patient Enrollment and Treatment

| Arm                           | Number of Patients | Treatment          |
|-------------------------------|--------------------|--------------------|
| Monotherapy (Dose Escalation) | 15                 | IK-175             |
| Combination (Dose Escalation) | 5                  | IK-175 + Nivolumab |

Table 2: Preliminary Efficacy

| Arm         | Outcome                                  | Duration       |
|-------------|------------------------------------------|----------------|
| Monotherapy | 3 patients with prolonged stable disease | 16 to 74 weeks |
| Combination | 2 patients with prolonged stable disease | 16 to 74 weeks |

Table 3: Safety and Tolerability

| Adverse Event Type                | Monotherapy Arm (%) | Combination Arm (%) |
|-----------------------------------|---------------------|---------------------|
| Serious Treatment-Related AEs     |                     |                     |
| Grade 3 Generalized Weakness      | 0                   | 11.8                |
| Grade 3 Immune-Mediated Arthritis | 0                   | 5.9                 |
| Suspected Immune-Related AEs      |                     |                     |
| Maculopapular Rash                | 11.5                | 11.8                |
| Proteinuria                       | 3.8                 | 5.9                 |
| Adrenal Insufficiency             | 3.8                 | 0                   |

Data compiled from initial results presented at the 2022 SITC Annual Meeting.[\[7\]](#)

The initial findings suggested that IK-175 was well-tolerated, with no dose-limiting toxicities observed in either the monotherapy or combination arms, and the maximum tolerated dose was not reached.[\[7\]](#) Target engagement was confirmed through ex vivo AHR activation assays and dose-dependent modulation of AHR-regulated genes in tumor biopsies.[\[10\]](#)

## Discontinuation of Development

Despite the promising early data, Ikena Oncology announced the discontinuation of the IK-175 program in January 2024.[\[11\]](#) This decision followed the return of the program's rights by Bristol Myers Squibb, with whom Ikena had a collaboration agreement.[\[11\]](#)

## Conclusion

IK-175 represented a novel approach to cancer immunotherapy by targeting the AHR pathway. The scientific rationale for inhibiting AHR to overcome immune suppression in the tumor microenvironment was supported by preclinical evidence. The Phase 1 clinical trial of IK-175 demonstrated a favorable safety profile and early signals of clinical activity, particularly in patients with urothelial carcinoma. However, the program's discontinuation highlights the

challenges inherent in drug development. The insights gained from the development of IK-175 may still inform future research into targeting the AHR pathway for cancer therapy.

## Limitations

This technical guide is based on publicly available information, including press releases, clinical trial registry data, and conference abstracts. As such, it lacks the detailed experimental protocols, comprehensive datasets, and in-depth analyses that would be found in peer-reviewed scientific publications. The discontinuation of the drug's development may limit the public release of further data.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [ascopubs.org]
- 2. [Facebook](https://www.facebook.com/cancer.gov) [cancer.gov]
- 3. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [ascopubs.org]
- 6. [youtube.com](https://www.youtube.com) [youtube.com]
- 7. [onclive.com](https://www.onclive.com) [onclive.com]
- 8. [ClinicalTrials.gov](https://www.clinicaltrials.gov) [clinicaltrials.gov]
- 9. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 10. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ikena rolls over on Hippo | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [IK-175 as a novel immunotherapy agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601157#ik-175-as-a-novel-immunotherapy-agent>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)